

# Solubility profile of Anhalamine in different solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anhalamine

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## Solubility Profile of Anhalamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **Anhalamine** is a naturally occurring tetrahydroisoquinoline alkaloid found in *Lophophora williamsii* and is structurally related to mescaline.[1] Understanding its solubility is critical for its extraction, formulation, and pharmacological studies. This document provides a comprehensive overview of the known solubility characteristics of **anhalamine**, detailed experimental protocols for its solubility determination, and relevant biochemical pathway diagrams. While quantitative solubility data is scarce in publicly available literature, this guide consolidates existing qualitative information and provides standardized methodologies for researchers to generate quantitative data.

## Physicochemical Properties of Anhalamine

**Anhalamine**, with the IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a crystalline solid.[2][3] Its structure and properties are summarized below:

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>
Molar Mass	209.245 g·mol <sup>-1</sup> <a href="#">[1]</a>
Melting Point	189-191°C <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Crystals <a href="#">[2]</a>

## Solubility Data

Precise quantitative solubility data for **anhalamine** in various solvents is not extensively reported in the available literature. However, qualitative descriptions of its solubility have been documented. The following table summarizes this information.

Table 1: Qualitative Solubility of **Anhalamine** in Various Solvents

Solvent	Temperature	Solubility	Reference
Water	Cold	Almost Insoluble	<a href="#">[2]</a> <a href="#">[4]</a>
Hot	Freely Soluble	<a href="#">[2]</a> <a href="#">[4]</a>	
Ethanol	Cold	Almost Insoluble	<a href="#">[2]</a> <a href="#">[4]</a>
Hot	Soluble	<a href="#">[2]</a> <a href="#">[4]</a>	
Diethyl Ether	Cold	Almost Insoluble	<a href="#">[2]</a> <a href="#">[4]</a>
Acetone	-	Soluble	<a href="#">[2]</a> <a href="#">[4]</a>
Dilute Acids	-	Freely Soluble	<a href="#">[2]</a> <a href="#">[4]</a>

Note: "Freely Soluble" and "Almost Insoluble" are qualitative terms. Quantitative determination is recommended for specific applications.

## Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies adapted for determining the solubility of **anhalamine**.

## General Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a conventional approach to determine the thermodynamic equilibrium solubility of a compound.<sup>[5]</sup>

Objective: To determine the saturation concentration of **anhalamine** in a specific solvent at a controlled temperature.

Materials:

- **Anhalamine** (crystalline)
- Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)
- Shaking incubator or water bath
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm)

Procedure:

- Add an excess amount of **anhalamine** to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments should be conducted to determine the time to reach equilibrium.

- After the equilibration period, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample first.
- Filter the supernatant through a syringe filter (e.g., 0.22  $\mu\text{m}$ ) to remove any remaining solid particles.
- Dilute the clear filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.
- Quantify the concentration of **anhalamine** in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard calibration curve.<sup>[5]</sup>
- Calculate the solubility from the measured concentration and the dilution factor.

## pH-Dependent Aqueous Solubility Profile

As an alkaloid with a basic nitrogen atom, the aqueous solubility of **anhalamine** is expected to be pH-dependent.<sup>[6][7]</sup>

Objective: To determine the solubility of **anhalamine** across a range of pH values.

Materials:

- **Anhalamine**
- A series of aqueous buffers (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)
- All other materials listed in Protocol 3.1.

Procedure:

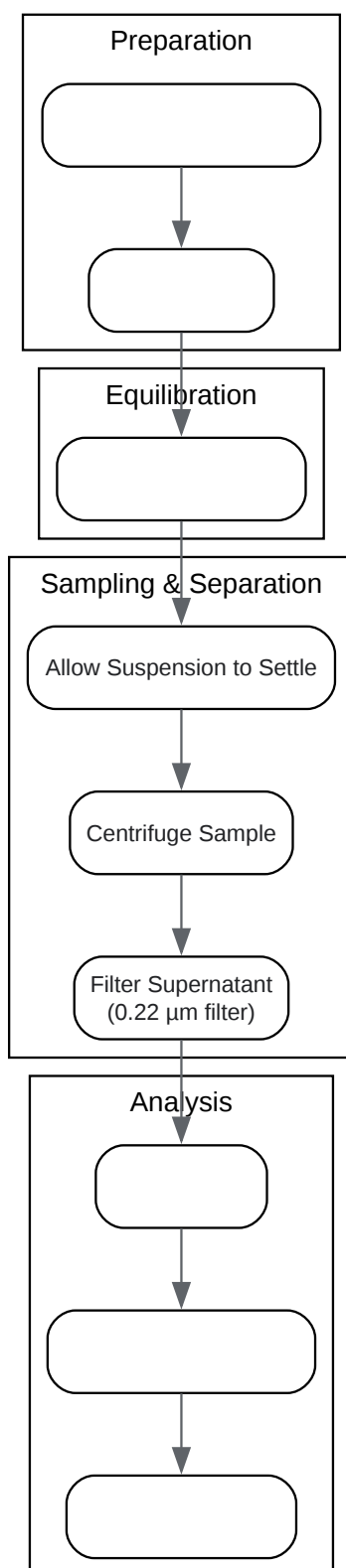
- Follow the Shake-Flask Method (Protocol 3.1) for each buffer solution.
- Ensure the pH of the saturated solution is measured after the equilibration period, as it may differ slightly from the initial buffer pH.

- Plot the determined solubility (on a logarithmic scale) against the final measured pH to generate a pH-solubility profile. The higher solubility in dilute acids is due to the formation of the protonated, more polar salt form of the molecule.[\[6\]](#)[\[7\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **anhalamine**.



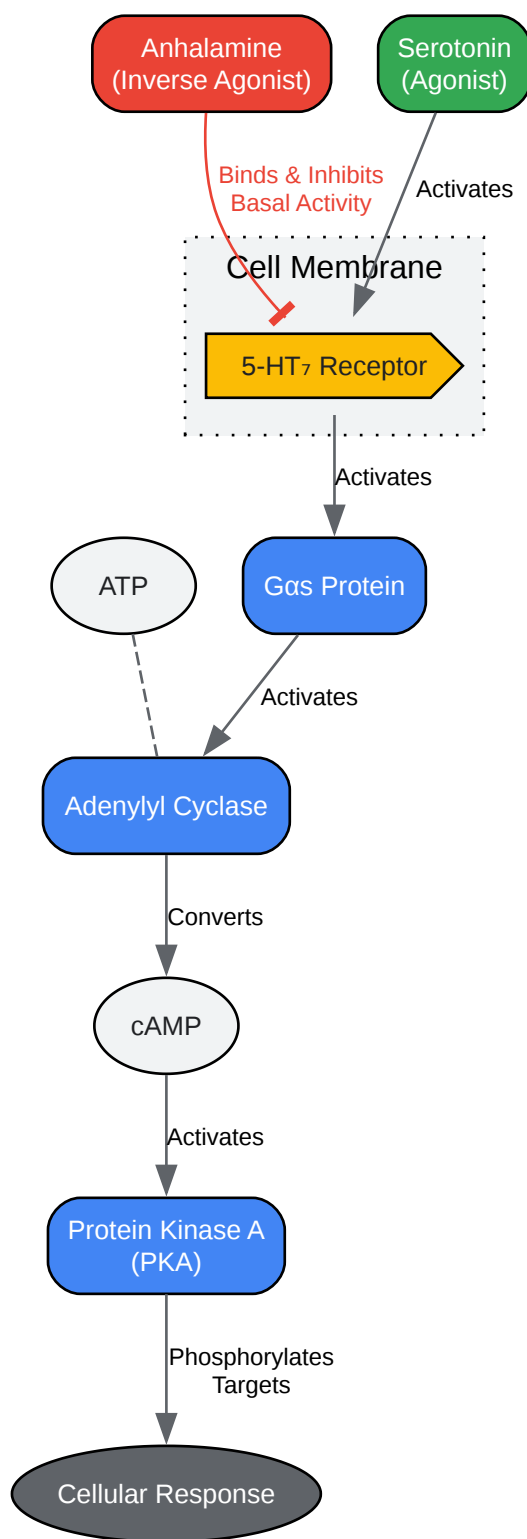
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**Caption:** Workflow for Solubility Determination.

## Signaling Pathway

**Anhalamine** has been identified as a potent inverse agonist of the serotonin 5-HT<sub>7</sub> receptor.<sup>[1]</sup>

An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. The 5-HT<sub>7</sub> receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G<sub>αs</sub> subunit to activate adenylyl cyclase.



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**Caption: Anhalamine's Interaction with 5-HT<sub>7</sub> Receptor Pathway.**



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)